4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 865182-64-5
VCID: VC7294540
InChI: InChI=1S/C25H22N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h1,4-14,16H,15,17H2,2H3,(H2,26,31,32)
SMILES: CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Molecular Formula: C25H22N4O5S3
Molecular Weight: 554.65

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 865182-64-5

Cat. No.: VC7294540

Molecular Formula: C25H22N4O5S3

Molecular Weight: 554.65

* For research use only. Not for human or veterinary use.

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 865182-64-5

Specification

CAS No. 865182-64-5
Molecular Formula C25H22N4O5S3
Molecular Weight 554.65
IUPAC Name 4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C25H22N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h1,4-14,16H,15,17H2,2H3,(H2,26,31,32)
Standard InChI Key TWRBQCAPNKIQQL-RFBIWTDZSA-N
SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C

Introduction

The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with diverse applications in chemistry, biology, and medicine. Its unique structure includes a benzyl(methyl)sulfamoyl group and a benzothiazolylidene moiety, which confer specific chemical and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Sulfamoyl Groups: Sulfamoyl chloride is used in the presence of a base like triethylamine to introduce the sulfamoyl groups.

  • Attachment of the Prop-2-yn-1-yl Group: This is achieved through a nucleophilic substitution reaction using propargyl bromide.

  • Formation of the Benzamide Moiety: The final step involves reacting the intermediate with benzoyl chloride or a similar reagent in the presence of a coupling agent.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Oxidizing agents like potassium permanganate can be used to form different oxidation products.

  • Reduction: Reducing agents such as sodium borohydride are employed to yield reduced forms of the compound.

  • Substitution: The compound participates in substitution reactions where functional groups are replaced by other groups.

Biological Activities and Applications

  • Antimicrobial and Anticancer Properties: The compound is studied for its potential antimicrobial and anticancer activities, similar to other benzothiazole derivatives.

  • Therapeutic Potential: Ongoing research explores its use as a therapeutic agent for various diseases.

  • Material Development: It may also be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to similar compounds, this molecule stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other benzothiazole derivatives and sulfamoyl-containing compounds.

Research Findings

PropertyDescription
Chemical StructureIncludes benzyl(methyl)sulfamoyl and benzothiazolylidene moieties.
Molecular FormulaC25H22N4O5S3
Molecular Weight554.7 g/mol
Biological ActivitiesPotential antimicrobial and anticancer properties.
ApplicationsUsed in organic synthesis, as a reagent in chemical reactions, and explored for therapeutic uses.

Future Directions

Future research should focus on elucidating the compound's exact mechanism of action and exploring its therapeutic potential further. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for industrial applications.

Given the limitations in accessing reliable sources directly related to this specific compound, the information provided is based on general principles of organic chemistry and the properties of similar compounds. For detailed and specific research findings, consulting peer-reviewed scientific literature and databases like PubChem would be beneficial.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator